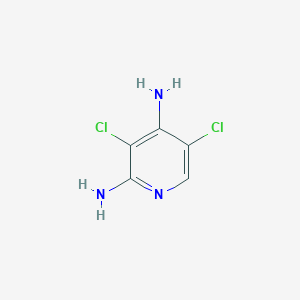

3,5-Dichloropyridine-2,4-diamine

Description

3,5-Dichloropyridine-2,4-diamine is a halogenated pyridine derivative featuring two amino groups at positions 2 and 4, and chlorine substituents at positions 3 and 5. Chlorinated pyridines and triazines are critical in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing effects and reactivity .

Properties

IUPAC Name |

3,5-dichloropyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJFZFBOYCXFFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)N)Cl)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704593 | |

| Record name | 3,5-Dichloropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232430-91-9 | |

| Record name | 3,5-Dichloropyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyridine-2,4-diamine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 3,5-dichloropyridine with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. Pyridine is chlorinated using chlorine gas in the presence of a catalyst, followed by amination to introduce the amino groups. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyridine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alkoxides.

Catalysts: Palladium on carbon, copper catalysts.

Solvents: Aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Conditions: Elevated temperatures (50-150°C), inert atmosphere (nitrogen or argon).

Major Products Formed

Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.

N-oxides: Formed through oxidation reactions.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3,5-Dichloropyridine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of chlorine atoms and amino groups allows for strong interactions with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Positional Isomers and Mono-Amino Derivatives

The following chloropyridine derivatives share structural similarities with 3,5-dichloropyridine-2,4-diamine:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| 2-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | 81–83 | Pharmaceutical intermediates |

| 4-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | 159–161 | Agrochemical synthesis |

| 3,5-Dichloropyridine-2,4-diol | C₅H₃Cl₂NO₂ | 179.99 | Not reported | High-purity chemical synthesis |

Key Observations :

- Amino Group Position: The position of the amino group significantly impacts physical properties. For instance, 4-Amino-3,5-dichloropyridine (mp 159–161°C) has a higher melting point than its 2-amino isomer (mp 81–83°C), likely due to differences in molecular packing and hydrogen bonding .

- Reactivity: Mono-amino derivatives are intermediates in drug synthesis, while diols (e.g., 3,5-Dichloropyridine-2,4-diol) serve as precursors for functionalized pyridines via hydroxyl group substitution .

Triazine-Based Diamines

Triazine derivatives with diamino substituents, such as N,N′-diphenyl-6-chloro-1,3,5-triazine-2,4-diamine, share functional similarities with pyridine diamines:

| Compound Name | Molecular Formula | Key Properties | Applications |

|---|---|---|---|

| N,N′-Diphenyl-6-chloro-1,3,5-triazine-2,4-diamine | C₁₅H₁₂ClN₅ | High thermal stability | Antiviral agents, OLED emitters |

| PTZ-TRZ (Phenothiazine-triazine derivative) | C₂₅H₁₈N₄S | Thermally activated delayed fluorescence (TADF) | Organic light-emitting diodes (OLEDs) |

Key Observations :

Functional Group Comparison: Diamines vs. Diols

Key Insights :

- Solubility : Diamines are generally more soluble in polar solvents than diols due to stronger hydrogen-bonding capacity.

- Synthetic Utility : Diamines are preferred for constructing heterocyclic scaffolds in pharmaceuticals, whereas diols are leveraged for coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.